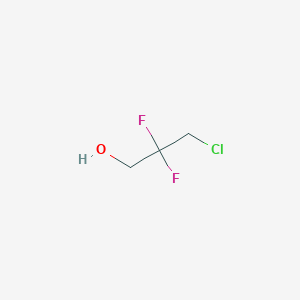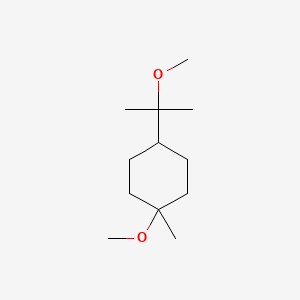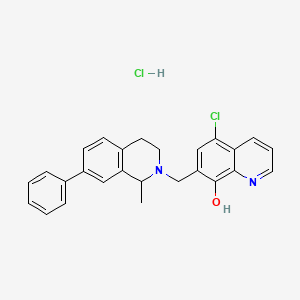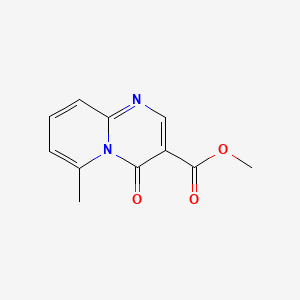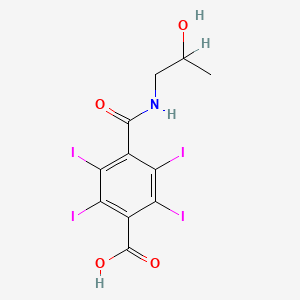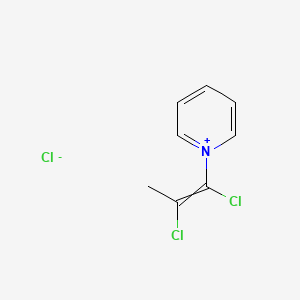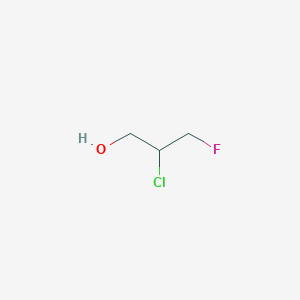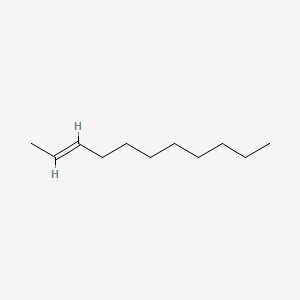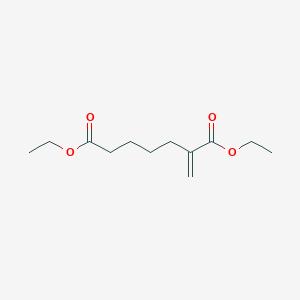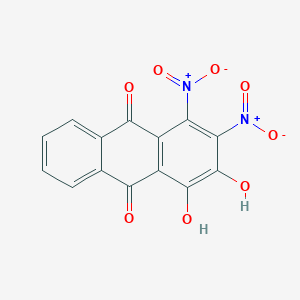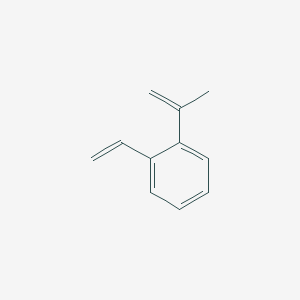
2-Isopropenylstyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropenylstyrene is an organic compound with the chemical formula C11H12. It is a derivative of styrene, characterized by the presence of an isopropenyl group attached to the benzene ring. This compound is of significant interest in polymer chemistry due to its unique structural properties, which allow for the formation of various polymeric materials with distinct characteristics.
準備方法
Synthetic Routes and Reaction Conditions: 2-Isopropenylstyrene can be synthesized through several methods, including:
Coordination Polymerization: This method involves the use of scandium-based catalysts to initiate the polymerization of para- and meta-isopropenylstyrene.
Living Anionic Polymerization: This technique employs oligo(α-methylstyryl)lithium and potassium tert-butoxide as initiators in tetrahydrofuran (THF) at -78°C.
Industrial Production Methods: Industrial production of this compound often involves the use of high-activity catalysts and controlled reaction environments to ensure high yield and purity. The scandium-based catalyst system is particularly effective in producing syndiotactic polystyrene materials with pendant alkenyl groups .
化学反応の分析
Types of Reactions: 2-Isopropenylstyrene undergoes various chemical reactions, including:
Epoxidation and Bromination: The pendant isopropenyl groups can be readily converted into epoxide and bromide moieties under mild reaction conditions.
Common Reagents and Conditions:
Epoxidation: Typically involves the use of peracids or hydrogen peroxide in the presence of a catalyst.
Bromination: Often carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Major Products:
科学的研究の応用
2-Isopropenylstyrene has a wide range of applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of syndiotactic polystyrene materials with unique physical and chemical properties.
Material Science: Employed in the development of new polymeric materials with enhanced mechanical and thermal properties.
Biomedical Applications: Potential use in the creation of biocompatible and antimicrobial polymer networks.
作用機序
The mechanism of action of 2-isopropenylstyrene primarily involves its ability to undergo polymerization reactions. The isopropenyl group acts as a reactive site, allowing for the formation of polymers with specific structural characteristics. The molecular targets and pathways involved in these reactions include the activation of the vinyl group by catalysts, leading to the propagation of polymer chains .
類似化合物との比較
Divinylbenzene: Similar in structure but contains two vinyl groups instead of an isopropenyl group.
4-(1-Isopropylvinyl)styrene: Another derivative of styrene with a different substitution pattern.
Uniqueness: 2-Isopropenylstyrene is unique due to its ability to form highly syndiotactic polymers with pendant isopropenyl groups. This property allows for the creation of materials with distinct physical and chemical characteristics, making it a valuable compound in polymer chemistry .
特性
CAS番号 |
31382-76-0 |
|---|---|
分子式 |
C11H12 |
分子量 |
144.21 g/mol |
IUPAC名 |
1-ethenyl-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-4-10-7-5-6-8-11(10)9(2)3/h4-8H,1-2H2,3H3 |
InChIキー |
GJHWSWTZSJDTTR-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC=CC=C1C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


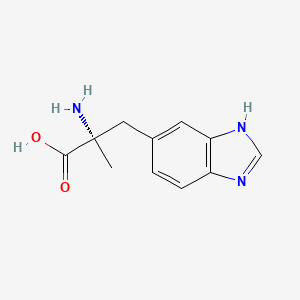
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
